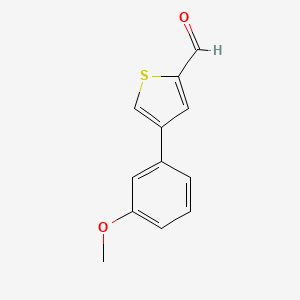

4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-11-4-2-3-9(5-11)10-6-12(7-13)15-8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWHPHLMKMGQFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 4 3 Methoxyphenyl 2 Thiophenecarbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is the most reactive site for many transformations due to the electrophilicity of the carbonyl carbon. This reactivity allows for nucleophilic additions, condensations, and redox reactions.

The carbonyl carbon of the aldehyde is sp² hybridized and possesses a partial positive charge, making it a prime target for nucleophilic attack. This reaction proceeds via a tetrahedral alkoxide intermediate, which is typically protonated during workup to yield an alcohol. A variety of carbon and heteroatom nucleophiles can be employed.

Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), add irreversibly to the aldehyde to form new carbon-carbon bonds, yielding secondary alcohols upon acidic workup. Hydride reagents, like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in the formation of a primary alcohol. The addition of cyanide ion (from sources like HCN or NaCN) leads to the formation of a cyanohydrin, a versatile intermediate that can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

| Nucleophile (Reagent) | Product Structure | Product Name |

| Methylmagnesium bromide (CH₃MgBr) | 1-(4-(3-Methoxyphenyl)thiophen-2-yl)ethanol | |

| n-Butyllithium (n-BuLi) | 1-(4-(3-Methoxyphenyl)thiophen-2-yl)pentan-1-ol | |

| Sodium borohydride (NaBH₄) | (4-(3-Methoxyphenyl)thiophen-2-yl)methanol | |

| Hydrogen cyanide (HCN) | 2-Hydroxy-2-(4-(3-Methoxyphenyl)thiophen-2-yl)acetonitrile |

This table illustrates potential nucleophilic addition reactions at the aldehyde functionality.

The reaction of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde with primary amines yields imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate. Subsequent dehydration of the carbinolamine, which is the rate-determining step, results in the formation of the C=N double bond characteristic of a Schiff base. These compounds are significant in coordination chemistry and as intermediates for the synthesis of other nitrogen-containing heterocycles. semanticscholar.orgjmchemsci.comnih.govresearchgate.netuobaghdad.edu.iq

| Primary Amine | Schiff Base Product Structure | Product Name |

| Aniline | N-((4-(3-Methoxyphenyl)thiophen-2-yl)methylene)aniline | |

| Ethylamine | N-((4-(3-Methoxyphenyl)thiophen-2-yl)methylene)ethanamine | |

| 4-Fluoroaniline | N-((4-(3-Methoxyphenyl)thiophen-2-yl)methylene)-4-fluoroaniline |

This table presents examples of Schiff bases derived from this compound.

The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). nih.govnih.gov This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or potassium phosphate. nih.gov The reaction of this compound with active methylene compounds like malononitrile (B47326) or diethyl malonate leads to the formation of α,β-unsaturated systems. These products are valuable as they extend the π-conjugated system of the molecule, which is a key feature for applications in organic electronics and dyes. scirp.orgresearchgate.net

| Active Methylene Compound | Catalyst | Product Name |

| Malononitrile | Piperidine | 2-((4-(3-Methoxyphenyl)thiophen-2-yl)methylene)malononitrile |

| Diethyl malonate | Potassium Phosphate | Diethyl 2-((4-(3-Methoxyphenyl)thiophen-2-yl)methylene)malonate |

| Cyanoacetic acid | Pyridine | (E)-3-(4-(3-Methoxyphenyl)thiophen-2-yl)-2-cyanoacrylic acid |

This table shows potential products from the Knoevenagel condensation.

The aldehyde functional group can be readily transformed through selective oxidation or reduction. Oxidation converts the aldehyde to a carboxylic acid, while reduction yields a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃, Jones reagent), or silver oxide (Ag₂O, Tollens' reagent) can effectively oxidize the aldehyde to 4-(3-Methoxyphenyl)-2-thiophenecarboxylic acid without affecting the thiophene (B33073) or methoxyphenyl rings under controlled conditions. researchgate.net

Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol, (4-(3-Methoxyphenyl)thiophen-2-yl)methanol, is typically achieved using mild hydride reducing agents. Sodium borohydride (NaBH₄) is a common choice for this transformation due to its selectivity for aldehydes and ketones over other functional groups. More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used.

| Transformation | Reagent(s) | Product Name |

| Oxidation | Potassium permanganate (KMnO₄) | 4-(3-Methoxyphenyl)-2-thiophenecarboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (4-(3-Methoxyphenyl)thiophen-2-yl)methanol |

This table summarizes the selective oxidation and reduction of the aldehyde group.

Functionalization of the Thiophene Ring System

The thiophene ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. pearson.com The regioselectivity of this substitution is directed by the existing substituents. The aldehyde group at the C2 position is an electron-withdrawing group and acts as a deactivator and a meta-director (directing to C4). However, the sulfur heteroatom strongly directs electrophilic attack to the adjacent C2 and C5 positions. The bulky 3-methoxyphenyl (B12655295) group at C4 provides significant steric hindrance. Consequently, electrophilic substitution is most likely to occur at the C5 position, which is activated by the sulfur atom and sterically accessible. Reactions such as halogenation (e.g., with N-bromosuccinimide, NBS) or nitration (with HNO₃/H₂SO₄) would be expected to yield the 5-substituted derivative.

Furthermore, if a halogen is introduced onto the thiophene ring, it opens up pathways for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada), allowing for the introduction of a wide array of aryl, alkyl, or vinyl groups. jcu.edu.au

| Reaction Type | Reagent(s) | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-4-(3-methoxyphenyl)-2-thiophenecarbaldehyde |

| Nitration | HNO₃ / H₂SO₄ | 4-(3-Methoxyphenyl)-5-nitro-2-thiophenecarbaldehyde |

| Suzuki Coupling (of 5-bromo derivative) | Arylboronic acid, Pd catalyst, Base | 5-Aryl-4-(3-methoxyphenyl)-2-thiophenecarbaldehyde |

This table outlines potential functionalization reactions on the thiophene ring.

Chemical Modifications on the (3-Methoxyphenyl) Substituent

The methoxy (B1213986) group (-OCH₃) on the phenyl ring is the primary site for chemical modification on this substituent. The most common transformation is ether cleavage to unmask the corresponding phenol. This demethylation can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). google.comtsijournals.com

The resulting phenolic hydroxyl group is a versatile handle for further derivatization. For instance, it can be alkylated using various alkyl halides under basic conditions (Williamson ether synthesis) to introduce different ether functionalities. It can also be converted to esters or participate in other reactions characteristic of phenols. This allows for the fine-tuning of the molecule's electronic and steric properties. nih.gov

| Reaction Type | Reagent(s) | Product Name |

| Demethylation | Boron tribromide (BBr₃) | 4-(3-Hydroxyphenyl)-2-thiophenecarbaldehyde |

| Ether Synthesis (from phenol) | Ethyl iodide (CH₃CH₂I), K₂CO₃ | 4-(3-Ethoxyphenyl)-2-thiophenecarbaldehyde |

This table shows examples of chemical modifications on the (3-Methoxyphenyl) substituent.

Synthesis of Complex Heterocyclic Frameworks Utilizing this compound as a Core Building Block

The strategic placement of a reactive aldehyde group on the substituted thiophene ring of this compound opens avenues for its application in the synthesis of a diverse array of fused heterocyclic compounds. These complex frameworks are of significant interest due to their potential applications in medicinal chemistry and materials science. The reactivity of the aldehyde functionality allows for its participation in various condensation and cyclization reactions, leading to the formation of novel polycyclic systems incorporating the thiophene nucleus.

One of the prominent methods for constructing complex heterocyclic systems from aldehyde precursors is the Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction. While direct literature examples utilizing this compound are not extensively documented, the established reactivity of similar thiophene-2-carboxaldehydes provides a strong basis for its potential application in this reaction. For instance, the reaction of 5-bromothiophene-2-carboxaldehyde with a β-ketoester (like ethyl acetoacetate), another active methylene compound, and a nitrogen source (such as ammonium (B1175870) acetate) has been shown to yield the corresponding dihydropyridine derivatives in good yields. nih.govijcrt.org This one-pot synthesis is typically carried out under mild conditions, often employing a catalyst like ceric ammonium nitrate (B79036) (CAN) and sometimes under solvent-free conditions, highlighting its efficiency and environmental friendliness. nih.govijcrt.org

Based on this precedent, a plausible synthetic route for a dihydropyridine fused with the 4-(3-methoxyphenyl)thiophene moiety can be proposed. The reaction would involve the condensation of this compound, an active methylene compound, and ammonia (B1221849) or a primary amine. The resulting dihydropyridine would feature the substituted thiophene ring as a key structural component.

Another significant class of complex heterocycles that can be accessed from thiophene precursors are thienopyrimidines. These fused systems are bioisosteres of quinazolines and purines and have demonstrated a wide range of biological activities. ijacskros.com The synthesis of thieno[2,3-d]pyrimidines often commences from 2-aminothiophene derivatives, which can be readily prepared through the Gewald reaction. researchgate.netscielo.brumich.edu The Gewald reaction is a multicomponent reaction that typically involves an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgnih.gov

While the Gewald reaction itself does not directly utilize this compound to form the fused ring, the aldehyde can be a key starting material for generating the necessary 2-aminothiophene precursor. A subsequent cyclization of the resulting 2-aminothiophene-3-carboxylate or 2-aminothiophene-3-carbonitrile (B183302) with reagents like urea (B33335), formamide, or isothiocyanates can then lead to the formation of the thieno[2,3-d]pyrimidine (B153573) core. ijacskros.comscielo.br For example, heating a mixture of methyl 2-aminothiophene-3-carboxylate with urea is a common method to produce thieno[2,3-d]pyrimidine-2,4-diol. ijacskros.com This intermediate can then be further functionalized to introduce a variety of substituents.

Furthermore, the aldehyde functionality of this compound can participate in condensation reactions with various active methylene compounds to form intermediates that can subsequently undergo cyclization to yield a range of heterocyclic frameworks. For instance, reaction with malononitrile could lead to a Knoevenagel condensation product, which could be a precursor for the synthesis of fused pyridines or pyrimidines.

The following table summarizes potential synthetic transformations of this compound into complex heterocyclic frameworks, based on established methodologies for analogous compounds.

| Target Heterocyclic Framework | General Reaction Type | Key Reagents | Plausible Product Structure | Reference Reaction |

|---|---|---|---|---|

| Dihydropyridine derivative | Hantzsch Dihydropyridine Synthesis | β-ketoester, Ammonium acetate, Catalyst (e.g., CAN) | nih.gov, ijcrt.org | |

| Thieno[2,3-d]pyrimidine derivative | Gewald Reaction followed by Cyclization | 1. α-cyanoester, Sulfur, Base 2. Urea or Formamide | ijacskros.com, scielo.br |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde, providing unambiguous evidence for the arrangement of atoms and the connectivity of the thiophene (B33073) and methoxyphenyl rings.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The aldehyde proton is expected to appear as a distinct singlet in the downfield region, typically around δ 9.9-10.0 ppm, due to the strong deshielding effect of the carbonyl group.

The protons on the thiophene ring are observed as two distinct singlets, a characteristic feature for 2,4-disubstituted thiophenes. Based on data from analogous 4-arylthiophene-2-carbaldehydes, the proton at position 5 of the thiophene ring (H-5) is expected around δ 8.1 ppm, while the proton at position 3 (H-3) would appear slightly upfield, around δ 7.8 ppm. nih.gov

The protons of the 3-methoxyphenyl (B12655295) group exhibit a more complex splitting pattern. The proton at the 2' position, situated between the methoxy (B1213986) group and the thiophene ring, would likely appear as a singlet or a finely split triplet around δ 7.2 ppm. The other aromatic protons on this ring would be found in the δ 6.9-7.5 ppm region, showing characteristic ortho, meta, and para couplings. rsc.org The methoxy group (-OCH₃) protons are expected to produce a sharp singlet at approximately δ 3.8 ppm. rsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.9 - 10.0 | Singlet (s) |

| Thiophene H-5 | ~8.1 | Singlet (s) |

| Thiophene H-3 | ~7.8 | Singlet (s) |

| Aromatic (Phenyl) | 6.9 - 7.5 | Multiplet (m) |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule, thus confirming the carbon skeleton. The aldehyde carbonyl carbon is the most deshielded, with its signal expected in the range of δ 185-195 ppm. rsc.org

The carbon atoms of the thiophene ring typically resonate between δ 120-150 ppm. The carbon atom C-2, bonded to the aldehyde, and C-4, bonded to the phenyl ring, would be the most downfield among the thiophene carbons. The carbons of the methoxyphenyl ring are expected in the aromatic region (δ 110-160 ppm). The carbon atom attached to the methoxy group (C-3') would show a characteristic signal around δ 160 ppm, while the methoxy carbon itself (-OCH₃) would appear significantly upfield, around δ 55 ppm. rsc.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 185 - 195 |

| Phenyl C-O (C-3') | ~160 |

| Thiophene & Aromatic | 110 - 155 |

| Methoxy (-OCH₃) | ~55 |

To confirm the assignments from 1D NMR and establish definitive connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily through two or three bonds. Key expected correlations would be observed among the protons of the 3-methoxyphenyl ring, confirming their relative positions. No cross-peaks would be expected for the aldehyde, methoxy, and thiophene protons as they are all singlets.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals (e.g., H-3, H-5, methoxy protons) to their corresponding carbon signals (C-3, C-5, -OCH₃ carbon), confirming the 1D assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary carbons and linking the different fragments of the molecule. Key expected HMBC correlations would include:

The aldehyde proton correlating to the C-2 and C-3 carbons of the thiophene ring.

The thiophene proton H-3 correlating to C-2, C-4, and C-5.

The thiophene proton H-5 correlating to C-3, C-4, and the ipso-carbon of the phenyl ring.

The methoxy protons correlating to the C-3' carbon of the phenyl ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides direct evidence for the presence of the key functional groups within the molecule.

The FTIR spectrum of this compound is characterized by several strong absorption bands that are indicative of its structure. A very strong and sharp band corresponding to the C=O stretching of the aromatic aldehyde is expected around 1660-1700 cm⁻¹. The C-H stretch of the aldehyde group typically appears as a pair of bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.

Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of both the thiophene and phenyl rings appear in the 1400-1600 cm⁻¹ region. The characteristic C-S stretching vibration of the thiophene ring is usually found in the 600-800 cm⁻¹ range. The presence of the methoxy group is confirmed by a strong C-O stretching band around 1250 cm⁻¹ (asymmetric) and a weaker one near 1040 cm⁻¹ (symmetric). mdpi.comnist.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aldehyde C-H Stretch | 2870 - 2820 & 2770 - 2720 | Medium |

| Aldehyde C=O Stretch | 1700 - 1660 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium-Strong |

| Asymmetric C-O-C Stretch (Methoxy) | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch (Methoxy) | 1075 - 1020 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.

For this compound, with a theoretical molecular formula of C₁₂H₁₀O₂S, the expected monoisotopic mass would be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), oxygen (¹⁶O), and sulfur (³²S). An HRMS experiment would aim to measure this value and compare it to the theoretical mass. A close match, typically within a few parts per million (ppm), would confirm the elemental composition.

Table 4.3.1: Theoretical vs. Experimental Mass Data for C₁₂H₁₀O₂S

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₂S |

| Theoretical Monoisotopic Mass | Data not available |

| Experimentally Determined Mass | Data not available |

| Mass Error (ppm) | Data not available |

This table remains unpopulated as no experimental HRMS data for this compound could be located.

Single Crystal X-ray Diffraction for Three-Dimensional Molecular and Crystal Structure Analysis

Determination of Molecular Conformation and Stereochemistry

The analysis would reveal the planarity or torsion of the thiophene and methoxyphenyl rings relative to each other. Key dihedral angles, such as the one between the plane of the thiophene ring and the plane of the phenyl ring, would be determined. This would clarify the preferred spatial orientation of the molecule in the solid state.

Table 4.4.1.1: Selected Bond Lengths and Angles for this compound

| Parameter | Value (Å or °) |

|---|---|

| Bond Lengths (e.g., C-S, C=O) | Data not available |

| Bond Angles (e.g., C-C-C) | Data not available |

| Torsion Angles | Data not available |

This table cannot be completed without crystallographic data.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

The way molecules arrange themselves in a crystal is governed by intermolecular forces. The crystal structure would be analyzed for the presence of non-covalent interactions. For this compound, one might expect to observe C-H···O hydrogen bonds involving the aldehyde and methoxy groups, as well as π-stacking interactions between the aromatic thiophene and phenyl rings of adjacent molecules. The distances and geometries of these interactions would be quantified.

Table 4.4.2.1: Intermolecular Interaction Parameters

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| Hydrogen Bonding | Data not available | Data not available | Data not available |

| π-Stacking | Data not available | Data not available | Data not available |

Specific data on intermolecular interactions is unavailable.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Analysis

DFT calculations serve as a cornerstone for understanding the molecular structure and electronic properties of organic compounds. nih.gov For 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde, such a study would provide fundamental insights into its behavior.

Geometry Optimization and Conformational Analysis

Table 5.1.1: Hypothetical Optimized Geometrical Parameters (Note: This table is illustrative and not based on published experimental or theoretical data for the specific compound.)

| Parameter | Predicted Value |

|---|---|

| C(thiophene)-C(phenyl) Bond Length | ~1.48 Å |

| C=O (aldehyde) Bond Length | ~1.22 Å |

| Thiophene-Phenyl Dihedral Angle | 25-45° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For aryl-thiophene systems, the HOMO is typically distributed over the electron-rich thiophene (B33073) ring, while the LUMO may be localized on the aldehyde group and conjugated system.

Table 5.1.2: Representative FMO Energy Values for Thiophene Derivatives (Note: This table presents typical values for similar compounds and is for illustrative purposes only.)

| Parameter | Typical Energy Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be compared with experimental data to validate the molecular structure. Each proton and carbon atom would have a predicted chemical shift, and characteristic vibrational modes for the C=O (aldehyde), C-O-C (ether), and aromatic C-H bonds would be identified.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution Visualization

An MEP map illustrates the charge distribution across a molecule, identifying electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atom of the aldehyde carbonyl group would be expected to be a region of high negative potential, while the aldehyde proton and aromatic protons would show positive potential.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantification of Intermolecular Contacts

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. It maps various close contacts between molecules, such as hydrogen bonds and π-π stacking. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. This analysis would reveal how molecules of this compound pack in the solid state and which forces govern its crystal structure.

In Silico Ligand-Receptor Interaction Studies (Molecular Docking) for Hypothesized Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ogu.edu.trmdpi.com This method is widely used in drug discovery to screen for potential therapeutic agents. If this compound were to be investigated as a potential inhibitor of an enzyme, docking studies would be performed to predict its binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the protein's active site. nih.gov

Applications of 4 3 Methoxyphenyl 2 Thiophenecarbaldehyde in Advanced Materials and Chemical Biology

Role as a Versatile Intermediate in Multi-Step Organic Synthesis

4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde is a valuable intermediate in multi-step organic synthesis due to its unique combination of reactive functional groups and aromatic scaffolds. The aldehyde group provides a reactive site for a variety of chemical transformations, while the substituted thiophene (B33073) ring offers a stable, electron-rich core that can be further functionalized. This combination allows for the construction of complex molecular architectures.

The aldehyde functionality can participate in a wide range of reactions, including but not limited to:

Condensation Reactions: It readily undergoes condensation with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form Schiff bases, chalcones, and other conjugated systems. These reactions are fundamental in the synthesis of various heterocyclic compounds and molecules with potential biological activities.

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing access to a different set of functionalized thiophene derivatives.

Wittig and Related Reactions: It can be converted to alkenes with specific stereochemistry through reactions like the Wittig olefination, providing a route to extend the carbon chain and introduce new functionalities.

Cyclization Reactions: The aldehyde group can be a key participant in intramolecular or intermolecular cyclization reactions to form fused ring systems or other heterocyclic structures.

The methoxyphenyl-substituted thiophene core itself is of significant interest. The presence of the methoxy (B1213986) group influences the electronic properties of the thiophene ring, and the aryl-thiophene linkage is a common motif in materials science and medicinal chemistry. The thiophene ring can also undergo further substitution reactions, allowing for the introduction of additional functional groups. For instance, Suzuki-Miyaura cross-coupling reactions have been employed to synthesize a variety of 4-arylthiophene-2-carbaldehydes, demonstrating the utility of this scaffold in creating diverse molecular libraries. nih.gov

Precursor for the Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Photovoltaic Cells)

Thiophene-based compounds are cornerstones in the field of organic electronics due to their excellent charge-transport properties, environmental stability, and tunable electronic characteristics. This compound serves as an excellent precursor for the development of advanced optoelectronic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic cells.

The key to the performance of these materials often lies in the creation of donor-acceptor (D-A) architectures. The 4-(3-methoxyphenyl)thiophene unit can act as an electron-donating moiety, while the aldehyde group provides a convenient handle to introduce various electron-accepting groups. This modular design allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection, transport, and recombination in OLEDs, as well as for efficient charge separation and collection in photovoltaic cells.

While specific data for materials derived directly from this compound is not extensively reported, the properties of analogous thiophene-based materials highlight its potential.

Table 1: Properties of Representative Thiophene-Based Optoelectronic Materials

| Compound Class | Application | Key Properties |

| Thiophene-based Polymers | OLEDs, Photovoltaics | High charge carrier mobility, broad absorption spectra, solution processability |

| Small Molecule Thiophene Derivatives | OLEDs, Photovoltaics | Well-defined structures, high purity, good thermal stability |

| Donor-Acceptor Copolymers | Photovoltaics | Tunable bandgaps, efficient charge separation |

The synthesis of such materials would typically involve the condensation of the aldehyde with an electron-accepting unit, followed by further chemical modifications or polymerization. The resulting conjugated molecules or polymers would be expected to exhibit desirable photophysical and electrochemical properties for optoelectronic applications.

Building Block for Ligands in Transition Metal Catalysis

The field of transition metal catalysis relies heavily on the design and synthesis of ligands that can modulate the electronic and steric properties of the metal center, thereby controlling the activity and selectivity of the catalyst. This compound is a valuable building block for the synthesis of such ligands.

The aldehyde group can be readily converted into various chelating moieties. For example, condensation with primary amines leads to the formation of Schiff base ligands. These ligands can coordinate to a variety of transition metals through the imine nitrogen and potentially the thiophene sulfur atom, forming stable metal complexes. Similarly, reaction with thiosemicarbazide (B42300) yields thiosemicarbazone ligands, which are known to form highly stable complexes with a wide range of transition metals, coordinating through the nitrogen and sulfur atoms. nih.gov

The electronic properties of the ligand can be tuned by the methoxyphenyl substituent on the thiophene ring, which in turn influences the catalytic activity of the resulting metal complex. These complexes can find applications in a variety of catalytic transformations, including cross-coupling reactions, oxidation, and reduction reactions.

Table 2: Examples of Transition Metal Complexes with Thiophene-Based Ligands and Their Applications

| Ligand Type | Metal | Application |

| Thiophene-derived Schiff Base | Cu(II), Ni(II), Co(II) | Antimicrobial agents, Catalysis |

| Thiophene-based Thiosemicarbazone | Ru(II), Pd(II) | Antiamoebic agents, Catalysis in C-C bond formation |

| Thiophene-dithiolene | Ni(II), Cu(II) | Molecular conductors, Catalysis |

The versatility of the aldehyde group allows for the incorporation of this thiophene scaffold into more complex ligand architectures, including polydentate ligands, which can offer enhanced stability and control over the catalytic process.

Scaffold for the Rational Design and Chemical Synthesis of Compounds with Potential Biological Relevance

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The structural features of this compound make it an attractive starting point for the rational design and synthesis of novel compounds with potential therapeutic applications.

Synthesis of Thiazolidinone and Thiosemicarbazone Derivatives

Thiazolidinones and thiosemicarbazones are two classes of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The synthesis of these derivatives from this compound is straightforward.

The general synthetic route to thiosemicarbazones involves the condensation of the aldehyde with a thiosemicarbazide. The resulting thiosemicarbazone can then be cyclized with a reagent such as ethyl bromoacetate (B1195939) in the presence of a base to yield the corresponding thiazolidinone.

Scheme 1: General Synthesis of Thiazolidinone and Thiosemicarbazone Derivatives

The biological activity of these derivatives can be modulated by introducing various substituents on the thiosemicarbazide or by further modifying the thiazolidinone ring.

Construction of Chalcone-Based Scaffolds

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of bioactive molecules known for their anti-inflammatory, antioxidant, and anticancer activities. The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation of an aldehyde with an acetophenone (B1666503) in the presence of a base.

In this context, this compound can be reacted with various substituted acetophenones to generate a library of novel chalcones. The general reaction is depicted below:

Scheme 2: General Synthesis of Chalcone-Based Scaffolds

The resulting chalcones incorporate the methoxyphenyl-thiophene moiety and a substituted phenyl ring, connected by a propenone linker. This structural diversity allows for the exploration of structure-activity relationships and the optimization of biological activity.

Future Directions and Emerging Research Avenues

Development of More Efficient and Atom-Economical Synthetic Pathways

While classical methods for thiophene (B33073) synthesis, such as the Paal-Knorr or Gewald reactions, are well-established, future research will likely focus on the development of more sustainable and atom-economical synthetic routes to 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde and its derivatives. pharmaguideline.comwikipedia.org Modern synthetic strategies that minimize waste and maximize efficiency are highly desirable.

One promising avenue is the application of transition metal-catalyzed C-H activation and functionalization reactions. researchgate.netacs.orgresearchgate.netmdpi.com These methods allow for the direct formation of carbon-carbon bonds on the thiophene ring, bypassing the need for pre-functionalized starting materials and thus reducing the number of synthetic steps. For instance, palladium-catalyzed direct arylation could be employed to couple a 3-methoxyphenyl (B12655295) group to a thiophene-2-carbaldehyde (B41791) precursor. mdpi.com

Another key area of development is the refinement of cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov Research in this area could focus on developing more active and stable catalyst systems that can operate under milder conditions and with lower catalyst loadings, making the synthesis more cost-effective and environmentally friendly. The synthesis of various 4-arylthiophene-2-carbaldehydes has been successfully achieved using Suzuki-Miyaura cross-coupling with different arylboronic acids or esters. nih.gov

The concept of atom economy, which emphasizes the incorporation of all atoms from the starting materials into the final product, will be a guiding principle in the design of future synthetic pathways. rsc.org Reagentless approaches that are scalable and sustainable will be at the forefront of this research. rsc.org

Exploration of Novel Reactivity and Catalytic Applications

The aldehyde group on the thiophene ring is a versatile functional handle that can be exploited for a wide range of chemical transformations. researchgate.netacs.org Future research will undoubtedly explore the novel reactivity of this formyl group to synthesize a diverse library of derivatives with unique properties. For example, condensation reactions with various nucleophiles can lead to the formation of Schiff bases, chalcones, and other conjugated systems with potential applications in optoelectronics and medicinal chemistry.

The electron-rich nature of the thiophene ring, further enhanced by the methoxyphenyl substituent, makes the molecule susceptible to electrophilic substitution reactions. pharmaguideline.comderpharmachemica.com The interplay between the electron-donating methoxyphenyl group and the electron-withdrawing aldehyde will direct the regioselectivity of these reactions, allowing for the synthesis of polysubstituted thiophenes with precise control over their electronic properties.

Furthermore, the compound itself or its derivatives could serve as ligands for transition metal catalysts. The sulfur atom in the thiophene ring and the oxygen atoms of the methoxy (B1213986) and aldehyde groups can act as coordination sites for metal ions. researchgate.net The electronic properties of the ligand, tuned by the substituents, could influence the activity and selectivity of the resulting catalyst in various organic transformations. The presence of an electron-donating methoxy group can enhance the antioxidant potential of related phenolic compounds by stabilizing the resulting radical, a property that could be explored in catalytic cycles involving radical intermediates. Copper-phenanthroline based photocatalysts, for instance, have been shown to be effective in olefin activation. acs.org

Integration into Supramolecular Systems and Self-Assembling Structures

The planar and aromatic nature of the thiophene core, combined with the potential for intermolecular interactions, makes this compound an excellent candidate for the construction of supramolecular assemblies. thieme-connect.comnih.gov The π-π stacking interactions between the thiophene rings can drive the self-assembly of these molecules into ordered nanostructures. uh.edu

The aldehyde group provides a site for directional interactions, such as hydrogen bonding, which can be used to control the dimensionality and morphology of the resulting supramolecular structures. For example, the formation of azine derivatives through reaction with hydrazine (B178648) can introduce specific hydrogen bonding motifs that guide the self-assembly process. nih.gov

Advanced Computational Modeling for Accelerated Material and Molecular Design

Computational modeling will play a crucial role in accelerating the discovery and design of new materials and molecules based on the this compound scaffold. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the structural, electronic, and optical properties of the molecule and its derivatives. nih.govacs.orgacs.orgresearchgate.netmdpi.com

These computational studies can provide valuable insights into how different substituents on the thiophene ring affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for applications in organic electronics such as organic solar cells and hole transport materials. acs.orgmdpi.com By screening a virtual library of derivatives, researchers can identify promising candidates with desired properties before embarking on time-consuming and expensive experimental synthesis.

Molecular modeling can also be used to simulate the self-assembly behavior of these molecules, predicting the most stable supramolecular structures and providing insights into the intermolecular forces that govern their formation. mdpi.com This information is invaluable for the rational design of materials with specific nanostructures and functionalities. The combination of computational prediction and experimental validation will be a powerful tool for the future development of advanced materials based on this compound. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A modified Vilsmeier-Haack reaction is commonly employed for thiophenecarbaldehyde derivatives. For example, 3-hexylthiophene-2-carbaldehyde synthesis involves dissolving the thiophene precursor in anhydrous toluene under nitrogen, followed by addition of DMF and POCl₃ . Adapting this to this compound would require substituting the hexyl group with a 3-methoxyphenyl moiety. Key parameters include temperature control (60–80°C), stoichiometric ratios of POCl₃ to substrate (1:1.2), and inert atmosphere maintenance to prevent oxidation . Yields typically range from 65–80%, but side reactions (e.g., over-chlorination) may occur if POCl₃ is in excess.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on analogous thiophene derivatives (e.g., Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate), hazards include skin/eye irritation and respiratory toxicity . Researchers should:

- Use PPE: Nitrile gloves, lab coats, and goggles.

- Work in a fume hood to avoid inhalation of volatile intermediates (e.g., POCl₃).

- Store the compound in airtight containers at 2–8°C to prevent degradation .

- Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water, which may react with aldehydes.

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer : Characterization should include:

- NMR : Compare δ values for the aldehyde proton (~9.8–10.2 ppm in CDCl₃) and methoxy group (~3.8 ppm) with literature .

- IR : Confirm C=O stretch (~1680 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks (expected m/z: ~230 for C₁₂H₁₀O₂S) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for thiophenecarbaldehyde derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. For example:

- Solvent Polarity : Aldehyde proton shifts vary between DMSO-d₆ (deshielded) and CDCl₃.

- Tautomeric Equilibria : Thiophene aldehydes may exhibit keto-enol tautomerism, altering spectral profiles. Use temperature-dependent NMR to identify equilibrium states .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-phenyl-2-thiophenecarboxaldehyde) from Sigma-Aldrich or peer-reviewed syntheses .

Q. How does the 3-methoxyphenyl substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer : The methoxy group is electron-donating, activating the phenyl ring toward electrophilic substitution. Computational studies (DFT) can map electron density:

- HOMO-LUMO Gaps : Methoxy groups lower the energy gap, enhancing charge-transfer potential.

- Aldehyde Reactivity : Increased electron density at the thiophene ring may stabilize intermediates in nucleophilic additions (e.g., Grignard reactions). Experimental validation via cyclic voltammetry can quantify redox behavior .

Q. What are the challenges in crystallizing this compound, and how can polymorphism be addressed?

- Methodological Answer : Crystallization difficulties arise from the compound’s planar structure and weak intermolecular forces. Strategies include:

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to modulate solubility.

- Seeding : Introduce microcrystals of analogous compounds (e.g., crystalline pyrrolotriazin derivatives ) to induce nucleation.

- Polymorph Control : Vary cooling rates (e.g., slow cooling for Form I vs. rapid for Form II) and monitor via PXRD .

Q. How can researchers evaluate the bioactivity of this compound in medicinal chemistry contexts?

- Methodological Answer :

- Target Selection : Prioritize targets where thiophene aldehydes show activity (e.g., kinase inhibitors ).

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to proteins like EGFR or COX-2.

- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and compare with controls (e.g., 5-fluorouracil) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies for similar thiophenecarbaldehydes?

- Methodological Answer : Yield discrepancies (e.g., 50% vs. 80%) may stem from:

- Purification Methods : Column chromatography (silica gel vs. alumina) affects recovery.

- Starting Material Purity : Commercial 3-methoxyphenyl precursors vary in purity (≥95% required) .

- Catalyst Traces : Residual Pd from coupling reactions (if applicable) can alter reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.